Scillascillol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

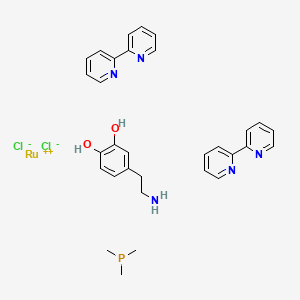

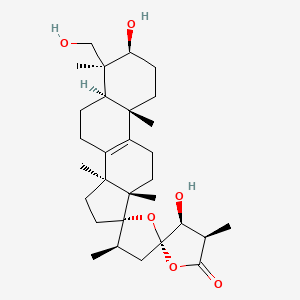

Scillascillol is a natural lanostane-type triterpenoid compound isolated from the whole plants of Scilla scilloides, a perennial herb belonging to the Liliaceae family . This compound, along with scillascillone and scillascilloside B-1, was identified through extensive spectroscopic studies . Scilla scilloides has been traditionally used in Chinese medicine for promoting blood circulation, as an analgesic, anti-inflammatory agent, and for treating heart failure and arrhythmia .

Preparation Methods

Scillascillol is primarily obtained from the ethanol extract of the whole plants of Scilla scilloides . The isolation process involves several steps of chromatographic separation and purification. The molecular formula of this compound is determined to be C30H46O6 based on negative-ion high-resolution electrospray ionization mass spectrometry (HRESIMS) .

Chemical Reactions Analysis

Scillascillol, being a triterpenoid, undergoes various chemical reactions typical of this class of compounds. These reactions include:

Oxidation: this compound can be oxidized to form various oxidized derivatives.

Reduction: It can undergo reduction reactions to yield reduced forms of the compound.

Substitution: this compound can participate in substitution reactions where functional groups are replaced by other groups.

Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield different products.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and acids or bases for hydrolysis. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Scillascillol has several scientific research applications:

Chemistry: It is used as a reference compound in the study of lanostane-type triterpenoids.

Biology: this compound is studied for its potential biological activities, including anti-inflammatory and analgesic properties.

Medicine: Research is ongoing to explore its potential therapeutic effects in treating heart failure and arrhythmia.

Industry: This compound is used in the development of natural product libraries for drug discovery.

Mechanism of Action

The mechanism of action of scillascillol involves its interaction with various molecular targets and pathways. As a triterpenoid, it is believed to exert its effects through modulation of signaling pathways involved in inflammation and pain. The exact molecular targets and pathways are still under investigation, but it is known to affect enzymes and receptors involved in these processes.

Comparison with Similar Compounds

Scillascillol is unique among lanostane-type triterpenoids due to its specific structure and biological activities. Similar compounds include:

Scillascillone: Another lanostane-type triterpenoid isolated from Scilla scilloides.

Scillascilloside B-1: A norlanostane-triterpene glycoside also isolated from Scilla scilloides.

15-deoxoeucosterol: A known norlanostane compound.

3-dehydro-15-deoxoeucosterol: Another known norlanostane compound.

These compounds share structural similarities with this compound but differ in their specific functional groups and biological activities.

Properties

InChI |

InChI=1S/C30H46O6/c1-17-15-30(23(33)18(2)24(34)35-30)36-29(17)14-13-27(5)20-7-8-21-25(3,19(20)9-12-28(27,29)6)11-10-22(32)26(21,4)16-31/h17-18,21-23,31-33H,7-16H2,1-6H3/t17-,18-,21-,22+,23+,25-,26-,27+,28+,29+,30-/m1/s1 |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBSGBWZNJGIOHF-WCUHBYDCSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2(C(C(C(=O)O2)C)O)OC13CCC4(C3(CCC5=C4CCC6C5(CCC(C6(C)CO)O)C)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1C[C@]2([C@H]([C@H](C(=O)O2)C)O)O[C@@]13CC[C@@]4([C@@]3(CCC5=C4CC[C@@H]6[C@@]5(CC[C@@H]([C@]6(C)CO)O)C)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H46O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

502.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.